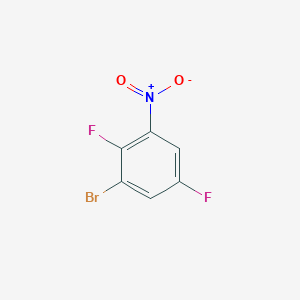

1-Bromo-2,5-difluoro-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,5-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLNDFKAQIUDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719944 | |

| Record name | 1-Bromo-2,5-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741721-51-7 | |

| Record name | 1-Bromo-2,5-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,5-difluoro-3-nitrobenzene

This guide provides a comprehensive overview of a robust and reliable synthetic route for 1-Bromo-2,5-difluoro-3-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the bromination of 1,4-difluorobenzene, followed by a regioselective nitration. This document delves into the mechanistic underpinnings of each step, providing detailed experimental protocols and characterization data to ensure reproducibility and a thorough understanding of the chemical transformations.

Introduction

This compound (CAS No: 741721-51-7) is a key intermediate in the synthesis of a variety of complex organic molecules.[1] Its trifunctionalized aromatic core, featuring bromo, fluoro, and nitro groups, offers multiple points for further chemical modification, making it a versatile precursor for the development of novel pharmaceuticals and functional materials. The strategic placement of these substituents influences the molecule's reactivity and electronic properties, allowing for precise control in subsequent synthetic steps.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically approached through a two-step sequence starting from commercially available 1,4-difluorobenzene. The retrosynthetic analysis is as follows:

Caption: Retrosynthetic pathway for this compound.

This strategy is predicated on the well-established principles of electrophilic aromatic substitution. The initial bromination of 1,4-difluorobenzene introduces the bromine atom, followed by a regioselective nitration to install the nitro group at the desired position.

Part 1: Synthesis of 1-Bromo-2,5-difluorobenzene

The first step in the synthesis is the electrophilic bromination of 1,4-difluorobenzene. The fluorine atoms are ortho, para-directing, yet deactivating towards electrophilic aromatic substitution.[2][3] However, under appropriate conditions, bromination can be achieved with high yield and selectivity.

Mechanistic Insights

The bromination of 1,4-difluorobenzene proceeds via a standard electrophilic aromatic substitution mechanism. A brominating agent, such as N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid, generates the electrophilic bromine species. The electron-rich aromatic ring of 1,4-difluorobenzene attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as the sigma complex. Subsequent deprotonation by a weak base regenerates the aromaticity and yields the brominated product. The two fluorine atoms direct the incoming electrophile to the positions ortho to them, leading to the formation of 1-bromo-2,5-difluorobenzene.

Experimental Protocol: Bromination of 1,4-Difluorobenzene

This protocol is adapted from a procedure described in Chinese patent CN109369412A.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Difluorobenzene | 114.09 | 1000 g | 8.76 |

| N-Bromosuccinimide (NBS) | 177.98 | 1620 g | 9.10 |

| Sulfuric Acid (98%) | 98.08 | 5000 mL | - |

| Ice Water | - | q.s. | - |

Procedure:

-

To a suitable reaction vessel, add 1,4-difluorobenzene (1000 g) and sulfuric acid (5000 mL).

-

Maintain the temperature of the reaction mixture at 30 °C using a water bath.

-

Slowly add N-bromosuccinimide (1620 g) to the stirred mixture. The temperature should not exceed 40 °C during the addition.

-

After the addition is complete, continue to stir the reaction mixture for 1 hour.

-

Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

-

Upon completion, carefully pour the reaction mixture into a large volume of ice water to precipitate the product.

-

Collect the solid product by suction filtration.

-

The resulting pale yellow powdery solid is 1-bromo-2,5-difluorobenzene.

Yield and Characterization:

-

Yield: 1568 g (92.7%)

-

Purity (as per source): 98%

-

Appearance: Pale yellow powdery solid

Part 2: Synthesis of this compound

The second and final step is the regioselective nitration of the synthesized 1-bromo-2,5-difluorobenzene. This step is crucial for obtaining the target molecule with the correct substitution pattern.

Mechanistic Insights and Regioselectivity

The nitration of 1-bromo-2,5-difluorobenzene is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of 1-bromo-2,5-difluorobenzene acts as a nucleophile and attacks the nitronium ion.

The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the bromine atom and the two fluorine atoms. All three are halogens, which are known to be ortho, para-directing but deactivating groups.[2][3][4]

-

Fluorine atoms (at positions 2 and 5): These are ortho, para-directing. The positions ortho to the fluorine at C2 are C1 (already substituted with Br) and C3. The position para to the fluorine at C2 is C5 (already substituted with F). The positions ortho to the fluorine at C5 are C4 and C6. The position para to the fluorine at C5 is C2 (already substituted with F).

-

Bromine atom (at position 1): This is also ortho, para-directing. The positions ortho to the bromine are C2 (substituted with F) and C6. The position para to the bromine is C4.

Considering the combined directing effects:

-

The fluorine at C2 directs towards C3.

-

The fluorine at C5 directs towards C4 and C6.

-

The bromine at C1 directs towards C6 and C4.

The position at C3 is activated by the ortho-directing fluorine at C2. The positions at C4 and C6 are activated by both the fluorine at C5 and the bromine at C1. However, the position at C3 is sterically less hindered compared to C4 and C6. Furthermore, the strong electron-withdrawing inductive effect of the halogens deactivates the positions closest to them. The position at C3 is ortho to one fluorine atom, while C4 and C6 are ortho to a fluorine and a bromine atom, respectively. The directing effect of fluorine is generally stronger than that of bromine in electrophilic aromatic substitution.[2] Therefore, the nitration is expected to predominantly occur at the C3 position, yielding this compound as the major product.

Caption: Analysis of directing effects for the nitration of 1-Bromo-2,5-difluorobenzene.

Experimental Protocol: Nitration of 1-Bromo-2,5-difluorobenzene

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (Example) |

| 1-Bromo-2,5-difluorobenzene | 192.99 | 10.0 g | 0.0518 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 5 mL | ~0.079 |

| Ice | - | q.s. | - |

| Dichloromethane (DCM) | 84.93 | q.s. | - |

| Saturated Sodium Bicarbonate Solution | - | q.s. | - |

| Anhydrous Magnesium Sulfate | 120.37 | q.s. | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (20 mL) to 0-5 °C in an ice bath.

-

Slowly add 1-bromo-2,5-difluorobenzene (10.0 g) to the cold sulfuric acid with stirring.

-

In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (5 mL) to concentrated sulfuric acid (10 mL), while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 1-bromo-2,5-difluorobenzene in sulfuric acid, maintaining the reaction temperature between 0-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization of this compound

Due to the limited availability of published spectral data for the target molecule, the following are predicted and expected characterization results based on the analysis of similar compounds.

Physical Properties:

| Property | Value |

| Molecular Formula | C₆H₂BrF₂NO₂ |

| Molecular Weight | 237.99 g/mol |

| Appearance | Expected to be a yellow solid or oil |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show two aromatic protons, each appearing as a doublet of doublets or a more complex multiplet due to coupling with the adjacent fluorine atoms and with each other. The chemical shifts would be in the downfield region, likely between δ 7.5 and 8.5 ppm, due to the electron-withdrawing effects of the nitro and halogen substituents.

-

¹³C NMR (CDCl₃, 100 MHz): The spectrum will display six distinct signals for the aromatic carbons. The carbons attached to the fluorine atoms will show large one-bond C-F coupling constants. The carbon attached to the bromine and the carbon attached to the nitro group will also have characteristic chemical shifts. The chemical shifts are expected in the range of δ 110-160 ppm.

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Safety Considerations

-

1,4-Difluorobenzene: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.

-

N-Bromosuccinimide (NBS): Causes severe skin burns and eye damage.

-

Sulfuric Acid: Causes severe skin burns and eye damage.

-

Nitric Acid: Oxidizing liquid. Causes severe skin burns and eye damage.

-

This compound: Acutely toxic. Causes skin and eye irritation.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This technical guide outlines a practical and efficient two-step synthesis of this compound from 1,4-difluorobenzene. The synthesis leverages well-understood electrophilic aromatic substitution reactions, and the regioselectivity of the nitration step is rationalized based on the directing effects of the halogen substituents. The provided experimental protocols, along with the discussion of the underlying chemical principles, offer a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development.

References

Introduction: The Structural Significance of 1-Bromo-2,5-difluoro-3-nitrobenzene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-2,5-difluoro-3-nitrobenzene

Abstract: This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No. 741721-51-7).[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed interpretation grounded in fundamental principles of NMR spectroscopy. We will explore the anticipated chemical shifts, multiplicities, and coupling constants, explaining the causal effects of the bromo, fluoro, and nitro substituents on the aromatic ring. Furthermore, this guide presents a robust, step-by-step experimental protocol for acquiring high-fidelity NMR data for this class of compounds, ensuring reproducibility and accuracy. The content is structured to serve as both a predictive reference and a practical manual for structural elucidation.

This compound is a highly substituted aromatic compound featuring a unique combination of electron-withdrawing groups (NO₂, F) and a halogen (Br) with mixed electronic effects. This substitution pattern makes it a valuable building block in medicinal chemistry and materials science, where precise structural control is paramount for modulating biological activity or material properties.

Unambiguous structural confirmation of such molecules is critical. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds in solution.[3][4] This guide provides the foundational knowledge required to predict, acquire, and interpret the ¹H and ¹³C NMR spectra of the title compound, ensuring its correct identification and use in subsequent research and development.

Core Principles: Understanding Substituent Effects and Spin-Spin Coupling

The NMR spectrum of an aromatic compound is dictated by the electronic environment of each nucleus. The chemical shift (δ), reported in parts per million (ppm), indicates the degree of magnetic shielding around a nucleus, which is heavily influenced by the electron density.[5][6]

-

Inductive and Resonance Effects: The fluorine and nitro groups are strongly electron-withdrawing, primarily through induction (F) and both induction and resonance (NO₂). This deshields the aromatic protons and carbons, shifting their signals to a higher frequency (downfield).[7] The bromine atom also withdraws electron density via induction but can donate it through resonance, leading to more complex effects.

-

Spin-Spin Coupling (J-coupling): Nuclei with a spin of ½ (like ¹H, ¹³C, and ¹⁹F) can influence the magnetic field of their neighbors through covalent bonds, causing signals to split into multiple lines (multiplicity).[8][9] The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the connectivity and spatial relationship between nuclei. In this molecule, we anticipate ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F couplings.

Below is the structure of this compound with standard IUPAC numbering for reference in the subsequent spectral analysis.

Caption: Structure and numbering of this compound.

Predicted ¹H NMR Spectrum Analysis

The molecule has two chemically non-equivalent aromatic protons, H4 and H6. Due to the strong deshielding effects of the adjacent nitro and fluoro groups, their signals are expected to appear significantly downfield, likely in the 7.5-8.5 ppm range.

-

H4 Proton: This proton is flanked by a nitro group (C3) and a fluorine atom (C5). It will be strongly deshielded. Its signal will be split by H6 (meta coupling, ⁴JHH) and the two fluorine atoms at C2 (meta coupling, ⁴JHF) and C5 (ortho coupling, ³JHF).

-

H6 Proton: This proton is adjacent to a bromine atom (C1) and a fluorine atom (C5). It will also be deshielded, though perhaps slightly less than H4. Its signal will be split by H4 (meta coupling, ⁴JHH) and the two fluorine atoms at C2 (para coupling, ⁵JHF) and C5 (meta coupling, ⁴JHF).

The resulting multiplicities will be complex, appearing as overlapping multiplets, likely a doublet of doublets of doublets (ddd) for each proton, assuming all couplings are resolved. The magnitude of J-couplings follows the general trend: ortho > meta > para.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |

| H4 | 8.0 – 8.4 | ddd | ³JHF(ortho): 8–10 Hz; ⁴JHF(meta): 4–6 Hz; ⁴JHH(meta): 2–3 Hz |

| H6 | 7.7 – 8.1 | ddd | ⁴JHF(meta): 6–8 Hz; ⁴JHH(meta): 2–3 Hz; ⁵JHF(para): < 2 Hz |

| Caption: Table 1. Predicted ¹H NMR spectral parameters. |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show six distinct signals for the six unique carbon atoms in the aromatic ring. Standard ¹³C NMR spectra are proton-decoupled, meaning C-H splitting is removed, and each protonated carbon appears as a singlet.[10] However, crucial C-F coupling will remain, providing invaluable structural information. Carbons directly bonded to fluorine (C2, C5) will appear as large doublets, while other carbons will show smaller couplings over multiple bonds.

-

C1 (C-Br): The chemical shift will be influenced by the heavy atom effect of bromine. It will exhibit small couplings to F2 and F5.

-

C2 (C-F): Directly attached to fluorine, this carbon will show a very large one-bond C-F coupling (¹JCF) and will be significantly downfield.

-

C3 (C-NO₂): Attached to the electron-withdrawing nitro group, this carbon will be downfield. It will show smaller couplings to F2 and F5.

-

C4 (C-H): This protonated carbon will show coupling to both F2 and F5.

-

C5 (C-F): Like C2, this carbon will exhibit a large ¹JCF coupling and be shifted downfield.

-

C6 (C-H): This protonated carbon will show coupling to F2 and F5.

| Carbon | Predicted δ (ppm) | Predicted Multiplicity (from C-F coupling) | Expected Coupling Constants (Hz) |

| C1 | 110 – 120 | t (triplet) or dd | ²JCF, ⁴JCF: 3–10 Hz |

| C2 | 155 – 165 | d | ¹JCF: 240–260 Hz |

| C3 | 145 – 155 | t (triplet) or dd | ²JCF, ⁴JCF: 5–15 Hz |

| C4 | 120 – 130 | dd | ²JCF, ⁴JCF: 5–25 Hz |

| C5 | 155 – 165 | d | ¹JCF: 240–260 Hz |

| C6 | 115 – 125 | dd | ²JCF, ³JCF: 5–25 Hz |

| Caption: Table 2. Predicted ¹³C NMR spectral parameters. |

Recommended Experimental Protocol for Data Acquisition

To obtain high-quality, verifiable NMR data, a standardized protocol is essential. The following methodology is recommended for compounds like this compound.[11]

5.1 Sample Preparation

-

Massing: Accurately weigh 10-15 mg of the solid sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its commonality and ability to dissolve many organic compounds. If solubility is an issue, acetone-d₆ or DMSO-d₆ can be used.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

5.2 NMR Spectrometer Setup and Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion and resolution).

-

Locking & Shimming: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity, aiming for sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 16 to 64 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.[12]

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Phase the spectrum manually to achieve a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the ¹H NMR signals.

-

Systematic Workflow for Spectral Interpretation

The following workflow provides a logical pathway from data acquisition to final structure confirmation, integrating the predictive analysis from this guide.

Caption: A logical workflow for the interpretation of NMR spectra.

Conclusion

This guide provides a detailed predictive framework and a practical experimental approach for the NMR analysis of this compound. By understanding the fundamental electronic effects of the substituents and the principles of spin-spin coupling, researchers can confidently interpret the complex ¹H and ¹³C NMR spectra. The predicted chemical shifts and coupling constants serve as a reliable benchmark for confirming the identity and purity of this important chemical building block. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality data, forming a trustworthy foundation for any scientific endeavor that utilizes this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [oakwoodchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. azooptics.com [azooptics.com]

- 6. acdlabs.com [acdlabs.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to 1-Bromo-2,5-difluoro-3-nitrobenzene: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into small molecule therapeutics has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered pKa, are highly sought after by medicinal chemists. 1-Bromo-2,5-difluoro-3-nitrobenzene has emerged as a particularly valuable building block, offering a trifecta of reactive handles that can be orthogonally addressed to construct complex molecular architectures. This guide provides an in-depth technical overview of this versatile reagent, from its fundamental properties to its application in the synthesis of next-generation therapeutics, with a particular focus on the burgeoning field of targeted protein degradation.

Core Properties and Physicochemical Data

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory. The key data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂BrF₂NO₂ | [1][2] |

| Molecular Weight | 237.99 g/mol | [1][2] |

| CAS Number | 741721-51-7 | [1][2] |

| Appearance | Pale yellow to yellow solid/liquid | [1] |

| Purity | Typically ≥96-98% | [2] |

| Boiling Point | 257 °C at 760 mmHg | [1] |

| Flash Point | 109 °C | [1] |

| Density | ~1.89 g/cm³ | [1] |

Note: Some physical properties, such as melting point, may vary depending on the isomeric purity of the material.

Molecular Structure and Reactive Sites

The strategic arrangement of the bromo, fluoro, and nitro substituents on the benzene ring dictates the reactivity of this compound. Each functional group provides a distinct opportunity for chemical modification, making it a highly versatile synthetic intermediate.

References

Introduction: Understanding the Medium for a Versatile Building Block

An In-Depth Technical Guide to the Solubility Profile of 1-Bromo-2,5-difluoro-3-nitrobenzene

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the utility of a chemical intermediate is fundamentally tied to its physical properties. This compound (CAS No: 741721-51-7) stands out as a versatile building block, prized for the strategic placement of its functional groups which allows for a variety of subsequent chemical transformations.[1] However, to effectively harness its synthetic potential, a comprehensive understanding of its solubility profile is not merely advantageous—it is critical.

This guide provides an in-depth examination of the solubility characteristics of this compound. Moving beyond a simple list of solvents, we will explore the underlying physicochemical principles that govern its solubility, present robust experimental protocols for its quantitative determination, and discuss the key factors that can influence this crucial parameter. For the researcher, scientist, or drug development professional, this document serves as a foundational resource for optimizing reaction conditions, developing purification strategies, and informing formulation decisions.

Core Physicochemical Properties

Before delving into solubility, it is essential to establish the fundamental physicochemical identity of the compound. These properties provide the first clues to its expected behavior in various solvent systems. This compound is typically a solid at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₂BrF₂NO₂ | [2][3] |

| Molecular Weight | 237.99 g/mol | [2][4] |

| Appearance | Solid | |

| Boiling Point | ~257-259 °C at 760 mmHg | |

| Density | ~1.890 g/cm³ | |

| Storage | Room temperature | [2] |

Theoretical Solubility Framework: "Like Dissolves Like"

The venerable principle of "similia similibus solvuntur" or "like dissolves like" provides a powerful predictive framework for solubility.[5] The structure of this compound—a benzene ring substituted with two electronegative fluorine atoms, a bromine atom, and a highly polar nitro group—renders the molecule moderately polar. This structural analysis allows us to predict its solubility behavior.

-

Polar Solvents: The presence of the nitro group (NO₂) creates a significant dipole moment. This suggests favorable interactions with polar solvents, both protic (e.g., ethanol, methanol) and aprotic (e.g., acetone, DMSO). We can anticipate good solubility in these solvent classes.

-

Non-Polar Solvents: The core of the molecule is a non-polar benzene ring.[6] This allows for some interaction with non-polar solvents (e.g., toluene, hexane) through van der Waals forces. However, the strong dipole from the nitro group will limit its solubility in highly non-polar media.

-

Aqueous Solubility: Despite its polarity, the molecule is a relatively large, hydrophobic organic compound. Therefore, its solubility in water is expected to be very limited.[7]

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | High | Hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic | Acetone, DMSO, THF | High | Strong dipole-dipole interactions. |

| Non-Polar Aromatic | Toluene | Moderate | Pi-stacking and van der Waals interactions with the benzene ring. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | Mismatch in polarity; weak solute-solvent interactions. |

| Aqueous | Water | Very Low | The hydrophobic aromatic ring dominates over polar group interactions. |

Definitive Solubility Determination: The Shake-Flask Method

While theoretical predictions are invaluable for initial solvent screening, precise, quantitative solubility data requires empirical measurement. The saturation shake-flask method is the gold standard for determining equilibrium solubility, valued for its reliability and direct measurement approach.[8][9] This method ensures that the solvent is fully saturated with the solute, representing the true thermodynamic solubility limit at a given temperature.

Standard Operating Protocol: Equilibrium Solubility via Shake-Flask

This protocol outlines the necessary steps to achieve a reliable, self-validating solubility measurement.

1. Preparation of Saturated Solution:

- Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the test solvent. The key is to ensure a visible excess of solid remains, guaranteeing saturation.[9][10]

- Seal the vials tightly to prevent any solvent loss through evaporation.

2. Equilibration:

- Place the sealed vials in a constant-temperature orbital shaker or temperature-controlled water bath. A standard temperature for comparative studies is 25 °C.

- Agitate the mixtures for a predetermined period, typically 24 to 48 hours.[8][10] This extended time is crucial to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[11]

3. Phase Separation:

- After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

- Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

- Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step definitively separates the dissolved solute from the undissolved solid.

4. Concentration Analysis:

- The concentration of this compound in the filtered solution can be determined using a suitable analytical technique, such as:

- Gravimetric Analysis: Carefully evaporate the solvent from the pre-weighed vial and weigh the remaining solid residue. This is a direct but can be a less sensitive method.[12]

- UV-Vis Spectroscopy or HPLC: This is the preferred method for higher accuracy. Prepare a calibration curve using standard solutions of known concentrations.[10][13] Measure the absorbance or peak area of the saturated sample and determine its concentration from the curve.

5. Data Reporting:

- Express the solubility in standard units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The temperature at which the measurement was performed must always be reported.[8]

Workflow Visualization

Caption: Workflow for the Shake-Flask Solubility Method.

Key Factors Influencing Solubility

The solubility of this compound is not a static value; it is a dynamic property influenced by several environmental factors.

Effect of Temperature

For most solid solutes, solubility increases as the temperature of the solvent increases.[14][15] This occurs when the overall dissolution process is endothermic, meaning it requires an input of energy to break the solute-solute and solvent-solvent bonds.[11][14] Adding heat to the system, in accordance with Le Châtelier's Principle, shifts the equilibrium toward more dissolution to absorb the excess energy.[11] Conversely, if the dissolution process were exothermic (releasing heat), increasing the temperature would decrease solubility.[11][14] For a compound like this compound, an endothermic profile is expected in most organic solvents, meaning it will likely be more soluble at higher temperatures.

Caption: Thermodynamic Models of Temperature-Dependent Solubility.

Effect of pH

The effect of pH on solubility is most pronounced for compounds that can ionize, meaning those with acidic or basic functional groups. When a compound can be protonated or deprotonated to form a charged species (an ion), its aqueous solubility typically increases dramatically due to the favorable ion-dipole interactions with water.

This compound lacks any strongly acidic or basic functional groups. The nitro group is electron-withdrawing but not readily ionizable under typical aqueous pH conditions (1-14).[16] Therefore, its solubility in aqueous media is expected to be largely independent of pH. Any minor effects would likely be secondary, related to changes in the activity of water molecules at extreme pH values, rather than ionization of the solute itself.

Safety and Handling

As with many halogenated nitroaromatic compounds, this compound requires careful handling.[1] Safety Data Sheets (SDS) indicate that related compounds are hazardous.

-

Hazards: May cause skin, eye, and respiratory irritation.[17][18] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[18]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17][19]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17][19] Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[20]

Conclusion

The solubility profile of this compound is governed by its moderately polar chemical structure. It exhibits high solubility in polar organic solvents and limited solubility in non-polar and aqueous media. While theoretical principles provide a strong predictive foundation, this guide underscores the critical importance of empirical determination via standardized protocols like the shake-flask method for obtaining precise, actionable data. Understanding the influence of temperature and the relative insensitivity to pH empowers researchers to intelligently design experiments, streamline purification processes, and accelerate development timelines. By integrating this knowledge with rigorous safety practices, scientists can fully and safely leverage the synthetic utility of this valuable chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound [oakwoodchemical.com]

- 4. 1-Bromo-2,4-difluoro-5-nitrobenzene 345-24-4 [sigmaaldrich.com]

- 5. chem.ws [chem.ws]

- 6. Benzene - Wikipedia [en.wikipedia.org]

- 7. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. enamine.net [enamine.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. biosynth.com [biosynth.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

A Researcher's Comprehensive Guide to 1-Bromo-2,5-difluoro-3-nitrobenzene: Properties, Handling, and Safety

This guide provides an in-depth technical overview of 1-Bromo-2,5-difluoro-3-nitrobenzene (CAS No. 741721-51-7), a versatile intermediate in modern organic synthesis, particularly within pharmaceutical and agrochemical research.[1] Moving beyond a standard Safety Data Sheet (SDS), this document offers practical insights and a rationale for handling protocols, designed for researchers, scientists, and drug development professionals. The core philosophy is to empower users with a thorough understanding of the molecule's characteristics to ensure safe and effective utilization in the laboratory.

Compound Profile and Physicochemical Properties

This compound is a halogenated nitroaromatic compound.[1] Its structure, featuring an electron-deficient aromatic ring substituted with a bromine atom, two fluorine atoms, and a nitro group, makes it a valuable building block for introducing complex functionalities.[1][2] The interplay of these substituents dictates its reactivity and its toxicological profile.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 741721-51-7 | [1] |

| Molecular Formula | C₆H₂BrF₂NO₂ | [3] |

| Molecular Weight | 237.99 g/mol | [4] |

| Appearance | Liquid | |

| Purity | ≥ 96-98% | [5] |

| Boiling Point | 257°C at 760 mmHg | |

| Flash Point | 109°C | |

| Density | ~1.890 g/cm³ | |

| Storage Temperature | Room Temperature |

Note: Some physical properties are based on data for closely related isomers and should be considered indicative.

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary health risks are associated with acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system. It is imperative that all users understand these hazards before handling the material.

GHS Hazard Statements: [6]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Pictogram:

Signal Word:

The toxicological properties of this specific molecule have not been exhaustively investigated. However, the hazard profile is consistent with many halogenated nitroaromatics.[1] The nitro-functional group, in particular, is a cause for concern. Nitroaromatic compounds can be readily absorbed and may lead to systemic toxicity. For instance, nitrobenzene is known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[8] Symptoms can include cyanosis, fatigue, dizziness, and headache.[8] While this is a known effect of the parent nitrobenzene, researchers should be aware of this potential, severe delayed-onset hazard when working with any nitroaromatic compound.

Core Safety Directives and Handling Protocols

A proactive approach to safety is paramount. The following protocols are designed as a self-validating system to minimize exposure and mitigate risk.

Engineering Controls and Laboratory Setup

The primary defense against exposure is to handle the compound within a properly functioning chemical fume hood to prevent inhalation of any vapors.[1][9] Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[10][11]

Caption: Workflow for Safe Laboratory Preparation.

Personal Protective Equipment (PPE)

The correct selection and use of PPE is non-negotiable.

-

Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[10]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[7] Inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: A lab coat is mandatory.[1] For tasks with a higher risk of splashing, consider an impervious apron and additional arm protection.[7]

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[7][12]

Handling and Storage Protocol

-

Acclimatization: If the compound has been stored under refrigeration, allow it to warm to room temperature before opening to prevent moisture condensation.[7]

-

Dispensing: Conduct all weighing and dispensing operations inside a chemical fume hood.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents.[11]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9][10] The recommended storage temperature is ambient room temperature.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Table 2: First Aid Measures

| Exposure Route | Action |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10][12] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7][10] Seek medical attention if irritation persists.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9][12] Call a physician or poison control center immediately.[9] |

Spill Management and Disposal

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[7]

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like sawdust.

-

Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[9]

-

Decontaminate: Clean the spill area thoroughly.

Waste Disposal

Disposal of this chemical must be handled as hazardous waste. The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[9] Do not allow the product to enter drains or waterways.[9][12] All contaminated packaging should also be treated as hazardous waste.[9]

Reactivity and Stability Profile

The chemical stability and reactivity are governed by its functional groups.

-

Stability: The compound is stable under normal storage conditions.[10][11]

-

Reactivity: The electron-withdrawing nature of the nitro and fluoro groups deactivates the aromatic ring towards electrophilic substitution.[13] However, the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a versatile synthetic intermediate. The nitro group can be reduced to an amine, providing another synthetic handle.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.[11]

Caption: Reactivity and Incompatibility Diagram.

Conclusion

This compound is a valuable tool in chemical synthesis, but its utility is matched by its potential hazards. A thorough understanding of its properties, adherence to rigorous handling protocols, and preparedness for emergencies are the cornerstones of its safe and successful application in research and development. This guide serves as a foundational document to foster a culture of safety and scientific excellence. Always consult the most recent version of the Safety Data Sheet from your supplier before use.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H2BrF2NO2 | CID 56973645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-2,4-difluoro-3-nitrobenzene | C6H2BrF2NO2 | CID 75365890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. 5-Bromo-1,2-difluoro-3-nitrobenzene | 1261988-16-2 [sigmaaldrich.com]

- 7. biosynth.com [biosynth.com]

- 8. gov.uk [gov.uk]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.cn [capotchem.cn]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Regioselective Synthesis of 1-Bromo-2,5-difluoro-3-nitrobenzene

Introduction

1-Bromo-2,5-difluoro-3-nitrobenzene is a key chemical intermediate, valued for its role as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The specific arrangement of its substituents—a bromine atom, two fluorine atoms, and a nitro group—on the benzene ring dictates its reactivity and makes it a crucial component for targeted chemical transformations.[3] This guide provides a comprehensive exploration of the regioselective synthesis of this compound, delving into the underlying mechanistic principles, offering detailed experimental protocols, and analyzing the factors that govern the precise placement of the nitro group.

The synthesis of this compound typically involves the electrophilic aromatic substitution, specifically the nitration, of a precursor molecule.[1] Achieving the desired regioselectivity, where the nitro group is introduced at a specific position relative to the existing substituents, is a critical challenge that requires careful control over reaction conditions.[1] This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing the technical accuracy and field-proven insights necessary for successful and efficient synthesis.

Mechanistic Insights into Regioselectivity

The cornerstone of synthesizing this compound is the electrophilic aromatic nitration of 1-bromo-2,5-difluorobenzene. This reaction is a classic example of electrophilic aromatic substitution, a process where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[4] The regioselectivity of this reaction—the preferential substitution at a particular position—is governed by the electronic effects of the substituents already present on the benzene ring.

The Nitrating Agent and the Electrophile

Aromatic nitration is most commonly achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid".[5][6] In this mixture, sulfuric acid, being the stronger acid, protonates the nitric acid. This protonated nitric acid can then lose a water molecule to form the highly reactive nitronium ion (NO₂⁺), which is the potent electrophile that attacks the aromatic ring.[5][7][8]

The overall mechanism can be summarized in three key steps:

-

Generation of the Electrophile: Formation of the nitronium ion.

-

Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9]

-

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring.[5][7]

Directing Effects of Substituents

The position of the incoming nitro group is directed by the existing bromo and fluoro substituents on the 1-bromo-2,5-difluorobenzene ring. Both halogens (bromine and fluorine) are classified as ortho, para-directing deactivators.[10][11][12] This means they direct incoming electrophiles to the positions ortho and para to themselves, but they also decrease the overall reactivity of the ring towards electrophilic substitution compared to unsubstituted benzene.

The directing effect of halogens is a result of two opposing electronic influences:

-

Inductive Effect (-I): Being highly electronegative, halogens withdraw electron density from the aromatic ring through the sigma bond.[11] This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles.

-

Resonance Effect (+M or +R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance.[11][13] This donation of electron density increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack than the meta positions.

While both effects are at play, the resonance effect, which directs the substitution, is overcome by the stronger inductive effect, which deactivates the ring.[10]

In the case of 1-bromo-2,5-difluorobenzene, the potential sites for nitration are positions 3, 4, and 6. The directing effects of the substituents guide the incoming nitro group. The fluorine atoms, being more electronegative than bromine, exert a stronger inductive deactivating effect. However, their resonance donation still directs ortho and para. The bromine atom also directs ortho and para. The interplay of these directing effects, along with steric hindrance, ultimately favors the formation of this compound as a major product.

Experimental Protocol: Nitration of 1-Bromo-2,5-difluorobenzene

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound. It is imperative to adhere to all safety precautions, as this reaction involves the use of strong, corrosive acids.

Materials and Reagents

| Reagent/Material | Formula | Purity/Grade |

| 1-Bromo-2,5-difluorobenzene | C₆H₃BrF₂ | ≥98% |

| Concentrated Nitric Acid | HNO₃ | 70% |

| Concentrated Sulfuric Acid | H₂SO₄ | 98% |

| Dichloromethane (DCM) | CH₂Cl₂ | Reagent Grade |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | |

| Anhydrous Magnesium Sulfate | MgSO₄ | |

| Ice | H₂O |

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add a measured volume of concentrated sulfuric acid.

-

While stirring and maintaining the temperature below 10 °C, slowly add an equimolar amount of concentrated nitric acid dropwise. This process is highly exothermic and must be performed with caution.[14][15]

-

-

Reaction Setup:

-

In a separate reaction vessel, dissolve a known quantity of 1-bromo-2,5-difluorobenzene in a suitable solvent like dichloromethane.

-

Cool this solution in an ice-water bath.

-

-

Nitration Reaction:

-

Slowly add the pre-cooled nitrating mixture to the solution of 1-bromo-2,5-difluorobenzene dropwise, ensuring the reaction temperature does not exceed 10-15 °C.[4]

-

After the addition is complete, allow the reaction to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[16]

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Data Analysis and Characterization

The successful synthesis and purification of this compound should be confirmed by various analytical techniques.

Expected Yield and Physical Properties

The yield of the reaction can vary depending on the precise reaction conditions and the efficiency of the purification process. A typical yield would be in the range of 70-85%.

| Property | Value |

| Molecular Formula | C₆H₂BrF₂NO₂ |

| Molecular Weight | 237.99 g/mol [17] |

| Appearance | Pale yellow solid |

| Melting Point | 52-62 °C[18] |

| Boiling Point | 257 °C at 760 mmHg |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants consistent with the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule.

-

¹⁹F NMR: Fluorine NMR is a crucial technique to confirm the presence and environment of the fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Br, C-F, and NO₂ functional groups.

Regioselectivity Analysis

The regioselectivity of the nitration can be assessed by analyzing the product mixture before purification, for instance by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow for the quantification of the desired 3-nitro isomer relative to other possible isomers, such as the 4-nitro and 6-nitro products. The formation of other isomers is possible, and their relative amounts will depend on the fine balance of electronic and steric effects.

Conclusion

The regioselective synthesis of this compound is a well-established yet nuanced process that hinges on a solid understanding of electrophilic aromatic substitution principles. The directing effects of the bromo and fluoro substituents are the primary determinants of the reaction's outcome. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the nitrating agent, high yields of the desired product can be achieved. The detailed protocol and analytical guidance provided in this document offer a robust framework for researchers and professionals to successfully synthesize this valuable chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nitration - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 11. ijrar.org [ijrar.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. community.wvu.edu [community.wvu.edu]

- 14. westfield.ma.edu [westfield.ma.edu]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. stmarys-ca.edu [stmarys-ca.edu]

- 17. This compound [oakwoodchemical.com]

- 18. 1-Bromo-2,5-difluoro-4-nitrobenzene, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

Guide to the Stability and Storage of 1-Bromo-2,5-difluoro-3-nitrobenzene

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Utility of a Polysubstituted Aromatic Building Block

1-Bromo-2,5-difluoro-3-nitrobenzene (CAS No. 741721-51-7) is a highly functionalized aromatic compound that serves as a critical intermediate in modern organic synthesis.[1][2] Its unique substitution pattern—featuring a bromine atom, two fluorine atoms, and a nitro group—provides multiple reactive sites for diverse chemical transformations.[1] Professionals in drug development and materials science utilize this reagent as a versatile building block for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][3] The presence of electron-withdrawing fluorine and nitro groups significantly influences the molecule's reactivity, making it a valuable precursor for nucleophilic aromatic substitution (SNAr) reactions.[4][5]

Given its reactivity and importance in multi-step syntheses, ensuring the chemical integrity of this compound from procurement to application is paramount. Compound degradation due to improper storage or handling can lead to inconsistent experimental results, reduced yields, and the formation of unknown impurities, compromising research outcomes and timelines.[6] This guide provides a comprehensive overview of the compound's stability profile and outlines field-proven protocols for its safe storage and handling, ensuring its viability for research and development applications.

Chemical Stability Profile

The stability of this compound is governed by the interplay of its functional groups. While generally stable under standard laboratory conditions, its reactivity profile suggests susceptibility to specific environmental factors.

Thermal Stability

Like many halogenated nitroaromatics, this compound is a solid at room temperature and is considered chemically stable under standard ambient conditions.[1] However, exposure to high temperatures or strong heating should be avoided. Thermal decomposition of related brominated aromatic compounds can occur at elevated temperatures (e.g., 280–900°C), leading to the formation of various brominated products of incomplete combustion.[7][8] For nitroaromatic compounds, intense heating can lead to the formation of explosive mixtures with air, and hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be released in the event of a fire.[9]

Photostability

Aromatic nitro compounds are known to absorb sunlight and can undergo photochemical transformations.[10] The primary photochemical process often involves an intramolecular nitro-to-nitrite rearrangement.[11] Studies on nitro-polycyclic aromatic hydrocarbons (NPAHs) show that their photostability is influenced by the molecular structure and the surrounding matrix.[11] While the quantum yields for the disappearance of many aromatic nitro compounds are low (on the order of 10⁻³), prolonged exposure to UV or strong visible light is a potential degradation pathway.[12] Therefore, it is a critical best practice to protect this compound from light.

Chemical Reactivity and Incompatibilities

The electron-deficient nature of the aromatic ring, enhanced by the nitro and fluoro substituents, makes the compound susceptible to nucleophilic attack. This inherent reactivity necessitates careful segregation from incompatible materials. Based on data for structurally similar compounds, strong oxidizing agents, reducing agents, strong bases, acids, and alkali metals should be considered incompatible.[6][9] Contact with these substances could initiate unintended reactions, leading to degradation of the material and potentially creating hazardous conditions.

Recommended Storage and Handling Protocols

A self-validating system for storing and handling this reagent relies on strict adherence to protocols that mitigate the risks identified in its stability profile.

Optimal Storage Conditions

Conflicting information exists across suppliers for this specific compound, with some recommending "Room temperature"[13] and others suggesting refrigerated conditions for similar halogenated nitrobenzenes (e.g., 2-8°C or <-15°C).[3][14] This variance often depends on the anticipated duration of storage and the specific purity requirements of the application. For maximum long-term stability and to minimize any potential for slow degradation, a conservative and robust storage strategy is recommended.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator) | Minimizes thermal degradation and preserves long-term purity. Recommended over room temperature for extended storage.[3][14] |

| Atmosphere | Inert gas (Argon or Nitrogen) | While not always specified, storing under an inert atmosphere minimizes oxidation and hydrolysis, especially after the container has been opened. |

| Light | Store in an amber or opaque container in the dark. | Prevents potential photochemical degradation.[6][11][12] |

| Moisture | Keep container tightly closed in a dry, cool, well-ventilated place. | Prevents hydrolysis and maintains the integrity of the solid compound. A desiccator can provide additional protection.[1][14][15][16][17] |

| Segregation | Store away from incompatible materials. | Prevents accidental contact with strong bases, acids, oxidizing agents, and reducing agents.[1][6][9] |

Experimental Workflow: Compound Handling Protocol

This protocol ensures the compound's integrity is maintained from receipt to use in an experiment.

Step 1: Receiving and Initial Inspection

-

Upon receipt, verify the container and label match the order specifications.

-

Inspect the container for any signs of damage or a compromised seal.

-

Review the supplier's Safety Data Sheet (SDS) immediately. Note any specific handling advice.[1]

Step 2: Acclimatization and Opening

-

If stored in a refrigerator, allow the sealed container to warm to room temperature before opening.[14] This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise its purity.

-

Conduct all manipulations in a well-ventilated chemical fume hood.[1][6]

Step 3: Personal Protective Equipment (PPE)

-

Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][6][14]

Step 4: Aliquoting and Dispensing

-

Use clean, dry spatulas and glassware to handle the solid.

-

If the compound is to be used frequently, consider preparing aliquots in separate, smaller vials to minimize repeated opening of the main stock container.

-

After dispensing the required amount, securely reseal the primary container immediately. If the container was purged with inert gas, re-purge before sealing for long-term storage.

Step 5: Waste Disposal

-

Dispose of contaminated materials and excess chemicals in accordance with local, regional, and national regulations.[14][17] Dissolving the material in a combustible solvent for incineration in a properly equipped facility is a common disposal method.[14]

Logical Framework for Storage and Handling

The following diagram illustrates the decision-making process for ensuring the stability of this compound within a laboratory setting.

Caption: Decision workflow for handling this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H2BrF2NO2 | CID 56973645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Research Portal [researchportal.murdoch.edu.au]

- 8. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 9. fishersci.com [fishersci.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. calpaclab.com [calpaclab.com]

- 14. biosynth.com [biosynth.com]

- 15. Registration Dossier - ECHA [echa.europa.eu]

- 16. carlroth.com [carlroth.com]

- 17. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: 1-Bromo-2,5-difluoro-3-nitrobenzene as a Strategic Building Block in Modern Organic Synthesis

Introduction: Unveiling the Synthetic Potential

1-Bromo-2,5-difluoro-3-nitrobenzene (CAS: 741721-51-7) is a meticulously substituted aromatic compound that has emerged as a powerful building block for synthetic chemists, particularly in the fields of medicinal chemistry and materials science.[1] Its strategic array of functional groups—a synthetically versatile bromine atom, two electron-withdrawing fluorine atoms, and a nitro group—provides a platform for a diverse range of chemical transformations. This trifecta of functionalities allows for controlled, sequential reactions, making it an ideal starting material for the construction of complex molecular architectures.

The core utility of this reagent lies in the orthogonal reactivity of its substituents:

-

Bromo Group: Serves as a primary handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

-

Fluoro Groups: Activated by the adjacent nitro group, they are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of nucleophiles.

-

Nitro Group: A strong electron-withdrawing group that activates the ring for SNAr. It can also be readily reduced to an amine, providing a key functional group for further derivatization.[2]

This guide provides an in-depth exploration of the key applications of this compound, complete with detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Core Synthetic Transformations & Mechanistic Insights

The true power of this compound is realized through its participation in several cornerstone reactions of modern organic synthesis.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, and the bromo substituent on our building block is an excellent substrate for this transformation.[2] This reaction is fundamental in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and organic electronics.[3]

Causality Behind Experimental Choices: The choice of a palladium catalyst, a phosphine ligand, and a base is critical for a successful Suzuki coupling.[4] The palladium(0) species undergoes oxidative addition into the C-Br bond. The ligand stabilizes the palladium center and facilitates the subsequent steps. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation to the palladium complex.[4] Reductive elimination then yields the desired biaryl product and regenerates the Pd(0) catalyst.[3]

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[5][6] This reaction provides a direct route to arylamines, which are key components of many biologically active compounds.

Causality Behind Experimental Choices: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl bromide.[7] The resulting palladium(II) complex then coordinates to the amine. A base is required to deprotonate the amine, forming an amido-palladium complex. Reductive elimination from this complex furnishes the desired C-N bond and regenerates the active Pd(0) catalyst.[7] The choice of ligand is crucial to prevent side reactions like beta-hydride elimination and to promote the final reductive elimination step.[6] Sterically hindered phosphine ligands, such as XPhos, are often effective.[5][8]

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho and para to the fluorine atoms significantly activates them towards nucleophilic attack.[9][10][11] This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates.

Causality Behind Experimental Choices: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10] The nucleophile first attacks the electron-deficient carbon bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge in this intermediate is delocalized onto the nitro group, which is a key stabilizing factor.[11] In the second, typically fast step, the fluoride ion is expelled, restoring the aromaticity of the ring.[10] In the context of SNAr, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[12]

Application in Kinase Inhibitor Synthesis: A Case Study

The structural motifs derived from this compound are frequently found in small molecule kinase inhibitors, a critical class of drugs in oncology and immunology.[13] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases.[13] The ability to readily synthesize substituted aniline and biaryl cores makes our building block particularly valuable in this area. For instance, many kinase inhibitors feature a substituted aminopyrimidine or aminopyridine core, which can be constructed using the methodologies described above.[14][15][16][17]

Experimental Protocols

The following protocols are provided as a comprehensive starting point. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the mono-arylation of the title compound.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 mmol)

-

Degassed 1,4-dioxane/water (5:1 mixture, 6 mL)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine

Procedure:

-

To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general method for the C-N coupling with a primary or secondary amine.

Materials:

-

This compound (1.0 mmol)

-

Amine (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous toluene (5 mL)

-

Ethyl acetate

-

Celite®

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

-

Add NaOtBu to the tube.

-

Add anhydrous toluene, followed by the amine.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.[5]

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

-

Wash the combined filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the residue by flash column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for the key transformations of this compound. Yields are representative and will vary depending on the specific coupling partners.

| Reaction | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 70-95 |

| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 75-90 |

| SNAr (with amine) | N/A | N/A | K₂CO₃ | DMSO | 80 | 4-12 | 80-98 |

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic transformations described.

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering multiple, orthogonally reactive sites. Its utility in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions makes it an invaluable tool for the efficient construction of complex molecules, particularly in the realm of drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for researchers looking to leverage the synthetic potential of this versatile compound.

References

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. echemi.com [echemi.com]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 16. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Bromo-2,5-difluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing the versatile building block, 1-Bromo-2,5-difluoro-3-nitrobenzene (CAS 741721-51-7). This document elucidates the underlying principles governing the reactivity and regioselectivity of this substrate, offering detailed, field-proven protocols for its reaction with common nucleophiles such as amines, thiols, and alcohols. The strategic arrangement of a nitro group and three distinct halogen atoms on the benzene ring makes this compound a highly valuable intermediate for the synthesis of complex, polysubstituted aromatic compounds, particularly in the realms of pharmaceutical and materials science research.

Introduction to SNAr Reactions and the Unique Reactivity of this compound

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the functionalization of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups.[1] The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of a leaving group restores the aromaticity of the ring, yielding the substituted product.